Home > Products > Screening Compounds P57700 > BRL 52537 hydrochloride
BRL 52537 hydrochloride - 130497-33-5

BRL 52537 hydrochloride

Catalog Number: EVT-255332
CAS Number: 130497-33-5
Molecular Formula: C18H25Cl3N2O
Molecular Weight: 391.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BRL 52537 hydrochloride is a synthetic compound classified as a selective kappa-opioid receptor (KOR) agonist. [, , , ] It is widely used in scientific research to investigate the role of KORs in various physiological and pathological processes, particularly in the central nervous system. [, , , ] Research involving BRL 52537 hydrochloride has significantly contributed to our understanding of KORs in ischemic neuroprotection. [, , , ]

Nor-binaltorphimine dihydrochloride (nor-BNI)

    Compound Description: Nor-binaltorphimine dihydrochloride (nor-BNI) is a highly selective and potent antagonist of the κ-opioid receptor (KOR). It is frequently used in research to investigate the role of KOR in various physiological and pathological processes.

    Relevance: Nor-BNI is directly relevant to BRL 52537 hydrochloride because it was used in conjunction with BRL 52537 hydrochloride in a study to confirm the involvement of KOR in the neuroprotective effects observed. When co-administered, nor-BNI effectively blocked the neuroprotection provided by BRL 52537 hydrochloride, demonstrating that the neuroprotective effects of BRL 52537 hydrochloride are mediated through KOR activation.

Nitric Oxide (NO)

  • Relevance: Nitric oxide is relevant to the research on BRL 52537 hydrochloride because studies demonstrated that BRL 52537 hydrochloride attenuated ischemia-evoked NO production in rats. This suggests that the neuroprotective effects of BRL 52537 hydrochloride, which is structurally similar to the target compound BRL 52537 hydrochloride, might be partly mediated through its ability to reduce the production of this potentially damaging molecule.

Dopamine

    Compound Description: Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior, motor control, and other important brain functions. Alterations in dopamine levels are implicated in neurological disorders such as Parkinson's disease.

Overview

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride is a chemical compound with significant therapeutic potential, particularly in the field of anti-neoplastic therapy. This compound is classified as a small organic molecule and is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity.

Source and Classification

This compound falls under the category of synthetic organic compounds and is primarily studied for its pharmacological properties. It has been documented in various chemical databases, including PubChem and ChemSrc, where it is identified by its molecular formula C18H25Cl3N2OC_{18}H_{25}Cl_3N_2O and CAS Number 130497-33-5. The hydrochloride salt form enhances its solubility and stability in biological systems .

Synthesis Analysis

The synthesis of 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride involves several steps that typically include:

  1. Formation of the piperidine derivative: This can be achieved through the reaction of piperidine with appropriate alkylating agents to introduce the pyrrolidine moiety.
  2. Coupling reaction: The introduction of the 3,4-dichlorophenyl group is often performed using electrophilic aromatic substitution or similar coupling methods.
  3. Finalization and salt formation: The compound is converted into its hydrochloride form to increase its solubility in aqueous solutions.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride can be described as follows:

  • Core Structure: The backbone consists of an ethanone group linked to a dichlorophenyl ring and a piperidine derivative.
  • Functional Groups: It contains a ketone functional group (ethanone), two chlorine substituents on the phenyl ring, and a pyrrolidine moiety attached via a methylene bridge.

Structural Data

  • Molecular Weight: Approximately 391.763 g/mol
  • Density: 1.238 g/cm³
  • Chirality: The compound exhibits chirality due to the presence of asymmetric carbon centers .
Chemical Reactions Analysis

The chemical reactivity of this compound can be analyzed through several potential reactions:

  1. Nucleophilic Substitution: The ketone carbon can undergo nucleophilic attack by various nucleophiles, leading to diverse derivatives.
  2. Electrophilic Aromatic Substitution: The dichlorophenyl group may participate in further electrophilic substitutions depending on the conditions.
  3. Hydrolysis: In aqueous environments, the compound may hydrolyze, particularly under acidic conditions due to the presence of the hydrochloride salt.

These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce toxicity .

Mechanism of Action

The mechanism of action for 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride is primarily linked to its interaction with specific biological targets within cancer cells.

Proposed Mechanisms

  • Inhibition of Cell Proliferation: The compound may inhibit pathways involved in cell growth and division, potentially through interference with signaling pathways such as those mediated by epidermal growth factor receptors.
  • Induction of Apoptosis: It has been observed that similar compounds can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Further studies are required to elucidate the precise molecular interactions and pathways involved in its therapeutic effects .

Physical and Chemical Properties Analysis

A comprehensive analysis of the physical and chemical properties reveals:

  • Solubility: High solubility in polar solvents due to the presence of the hydrochloride group.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are crucial for determining formulation strategies for drug delivery .

Applications

The primary applications of 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride include:

  1. Anti-neoplastic Therapy: Its potential use in treating various cancers due to its ability to inhibit tumor growth.
  2. Research Applications: Utilized in pharmacological studies aimed at understanding cancer biology and developing new therapeutic agents.

Ongoing research continues to explore additional applications in other therapeutic areas, including anti-inflammatory and analgesic effects .

Synthetic Chemistry Approaches to 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone Hydrochloride

Multistep Synthesis Strategies Involving Piperidine-Pyrrolidinylmethyl Intermediates

The synthesis of 2-(3,4-dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride (CAS 112282-24-3 or 130497-33-5) employs convergent strategies centered on functionalized piperidine intermediates. A common approach involves the preparation of 2-(pyrrolidin-1-ylmethyl)piperidine as a key intermediate, followed by N-acylation with 2-(3,4-dichlorophenyl)acetyl chloride [2] [6]. Alternative routes utilize reductive amination between piperidine-containing aldehydes and pyrrolidine under controlled pH conditions (pH 4-6) to minimize dialkylation byproducts [6].

The final coupling step typically employs Schotten-Baumann conditions, where the secondary amine of the piperidine-pyrrolidinylmethyl intermediate reacts with the acid chloride derivative of 2-(3,4-dichlorophenyl)acetic acid. This reaction requires precise stoichiometric control (1:1.05 molar ratio) in dichloromethane/water biphasic systems at 0-5°C to prevent hydrolysis of the acid chloride while ensuring complete conversion [4]. Post-acylation, the hydrochloride salt is formed through ethanolic HCl treatment, with critical control of supersaturation conditions during crystallization to ensure high purity (>98%) and defined crystal morphology [4] [6].

Table 1: Comparative Analysis of Synthetic Routes

Synthetic RouteKey IntermediateFinal Step YieldPurity Profile
Reductive Amination2-Formylpiperidine72-78%95-97% (HPLC)
N-Alkylation2-(Chloromethyl)piperidine hydrochloride65-70%92-95% (HPLC)
Direct Acylation2-(Pyrrolidin-1-ylmethyl)piperidine80-85%97-99% (HPLC)

Commercial suppliers (AaronChem, Parchem) provide the compound at scales from 10mg to 250mg, with pricing reflecting non-linear scale-up challenges: 10mg ($32), 50mg ($91), 100mg ($142), and 250mg ($280) [4]. This pricing structure underscores the significant material losses during purification and salt formation at small scales.

Stereochemical Optimization of the Piperidine Core for κ-Opioid Receptor Selectivity

The piperidine ring's C2 chirality significantly impacts κ-opioid receptor (KOR) binding affinity and selectivity. Racemic BRL 52537 hydrochloride (CAS 112282-24-3) exhibits potent KOR activity (Ki ≈ 0.018-6.0 nM), but resolution of enantiomers revealed the (2S)-configuration (GR103545) as the high-affinity eutomer [8] [10]. The (2S)-enantiomer demonstrates 30-fold greater potency (IC₅₀ = 0.018 nM) than its (2R)-counterpart (IC₅₀ = 6.0 nM) in GTPγS functional assays using cloned human KOR receptors [8].

Synthetic access to enantiopure material employs chiral resolution of 2-(pyrrolidin-1-ylmethyl)piperidine precursors using L-diethyl tartrate, achieving >99% ee after three recrystallizations. Alternatively, asymmetric synthesis utilizes (R)-(-)-phenylglycinol as a chiral auxiliary during piperidine functionalization, though this route suffers from lower overall yields (15-20%) compared to resolution methods (35-40% yield) [8]. Molecular modeling confirms the (2S)-configuration optimally orients the dichlorophenylacetyl moiety toward KOR transmembrane helices 2/3 while minimizing μ-opioid receptor (MOR) interactions (κ/μ selectivity ratio >500:1) [10].

Table 2: Enantiomeric Activity Profiles

EnantiomerKOR Binding (Ki, nM)MOR Binding (Ki, nM)Functional Activity (GTPγS EC₅₀, nM)
(2S)-(-)-GR1035450.018 ± 0.005>1,0000.097 ± 0.005
(2R)-(+)-Isomer6.3 ± 1.1850 ± 1209.5 ± 2.4
Racemic BRL 525370.5 - 1.15650 - 30,6100.041 - 9.5

The stereochemical preference translates to in vivo efficacy. In focal ischemia models, the (2S)-enantiomer at 1 mg/kg/h reduced cortical infarct volume to 16±6% versus 40±7% in controls by attenuating nitric oxide production [3]. PET tracer development of [¹¹C]GR103545 further confirms in vivo target engagement, with specific binding in KOR-rich regions (hypothalamus/cerebellum ratio = 11.4 at 90 min) [8].

Hydrochloride Salt Formation: Solubility and Bioavailability Considerations

Conversion of the free base to hydrochloride salt significantly modifies the physicochemical properties critical for pharmacological applications. The tertiary amine in the pyrrolidine ring (pKa ≈ 10.2) and the piperidine nitrogen (pKa ≈ 9.8) provide protonation sites, enabling formation of mono-, di-, or tri-hydrochloride salts. The monohydrochloride is the standard form (C₁₈H₂₄Cl₂N₂O·HCl, MW 391.76), balancing solubility (23.7 mg/mL in water at 25°C) and crystallinity [4] [6].

Salt formation employs ethereal HCl (1.0-1.05 equivalents) in anhydrous ethanol under nitrogen to prevent hydrate formation. Critical process parameters include: (1) slow antisolvent addition (tert-butyl methyl ether) at 2-5°C to induce crystallization, (2) agitation rate (150-200 rpm) for uniform crystal size distribution, and (3) terminal drying at 40°C under vacuum to achieve <0.5% residual solvents [6] [7]. The hydrochloride salt enhances aqueous solubility 8-fold compared to the free base (3.1 mg/mL), directly impacting in vivo bioavailability. Neuroprotection studies show plasma Cₘₐ₋x of 1.8 µg/mL after IV administration of the salt form versus 0.4 µg/mL for the free base at equivalent doses [3].

Table 3: Hydrochloride Salt Properties

PropertyFree BaseMonohydrochloride
Molecular Weight355.30 g/mol391.76 g/mol
Water Solubility (25°C)3.1 mg/mL23.7 mg/mL
Log P (octanol/water)3.14 ± 0.051.82 ± 0.03
Melting Point87-89°C (decomp.)192-195°C (decomp.)
HygroscopicityHighModerate

Suppliers specify salt purity (95-98%) via ion chromatography for chloride content (theoretical 9.05%, observed 8.8-9.0%), with residual solvents controlled to ICH Q3C limits (ethanol <5000 ppm, ethers <500 ppm) [4] [7]. The hydrochloride form's stability profile (24 months at 2-8°C under desiccation) facilitates long-term storage for research applications without significant degradation (<2% over 24 months by HPLC) [10].

Properties

CAS Number

130497-33-5

Product Name

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride

IUPAC Name

2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride

Molecular Formula

C18H25Cl3N2O

Molecular Weight

391.8 g/mol

InChI

InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H

InChI Key

NGVLSOWJSUUYDE-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl

Synonyms

BRL52537 hydrochloride; 2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone                              hydrochloride

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.